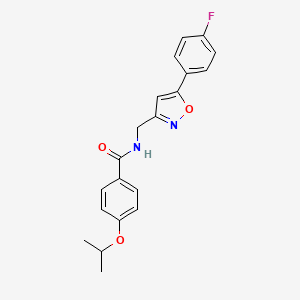

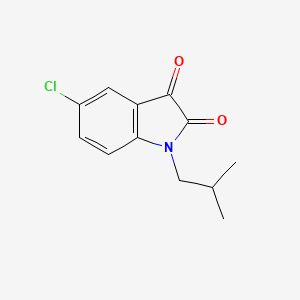

1-(2-Chlorophenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

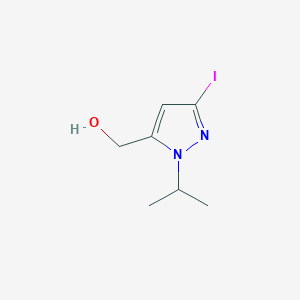

1-(2-Chlorophenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling and is essential for the survival and proliferation of malignant B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

The compound 1-(2-Chlorophenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea is involved in various chemical synthesis and reactions. For example, it can participate in cyclocondensation reactions, where novel series of pyrimidinones are synthesized. These reactions often involve the use of specific reagents like urea and other chemicals under controlled conditions, leading to the formation of compounds with potential applications in different fields, including pharmaceuticals and agriculture. Such reactions underline the versatility of pyrimidinones and related compounds in synthetic chemistry, enabling the creation of diverse molecular structures with varying properties (Bonacorso et al., 2003).

Antiproliferative Activity

Compounds structurally similar to 1-(2-Chlorophenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea have been investigated for their antiproliferative activities. Research on such compounds has shown promising results against various cancer cell lines, suggesting potential applications in cancer therapy. These studies often involve detailed analysis of the compound's interactions with cellular components and its ability to inhibit the proliferation of cancer cells, providing valuable insights into its mechanism of action and therapeutic potential (Huang et al., 2020).

Herbicidal Properties

Research has also explored the herbicidal properties of compounds related to 1-(2-Chlorophenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea. These compounds can act as preemergence herbicides, inhibiting carotenoid biosynthesis in plants. This inhibition leads to chlorosis, a condition where plant leaves become yellow due to the lack of chlorophyll. Understanding the structure-activity relationships of these compounds helps in designing more effective herbicides with minimal environmental impact (Babczinski et al., 1995).

Environmental Degradation

Studies have also focused on the environmental degradation of compounds similar to 1-(2-Chlorophenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea. For instance, research on the degradation of chlorimuron-ethyl by Aspergillus niger highlights the role of microbial transformation in mitigating the environmental impact of such herbicides. This research is crucial for developing strategies to reduce the persistence of these compounds in the environment, thereby minimizing their potential negative effects on non-target species and ecosystems (Sharma et al., 2012).

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-3-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClF3N4O/c1-9-8-12(15(17,18)19)23-13(21-9)6-7-20-14(24)22-11-5-3-2-4-10(11)16/h2-5,8H,6-7H2,1H3,(H2,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZGCWDNJAQMIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)NC2=CC=CC=C2Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [(pyridin-4-ylmethyl)carbamothioyl]carbamate](/img/structure/B2528217.png)

![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2528219.png)

![6-methyl-5-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole](/img/structure/B2528228.png)

![3-((4-(3-chlorophenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2528231.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2528234.png)

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluorophenyl)amino)acrylonitrile](/img/structure/B2528235.png)